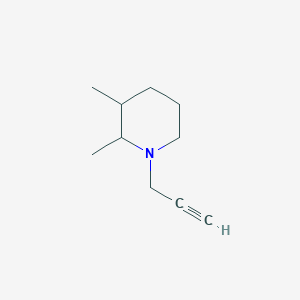
2,3-Dimethyl-1-(prop-2-YN-1-YL)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-1-(prop-2-YN-1-YL)piperidine is a heterocyclic organic compound that belongs to the piperidine family Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms This particular compound is characterized by the presence of two methyl groups at the 2nd and 3rd positions and a prop-2-yn-1-yl group at the 1st position of the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1-(prop-2-YN-1-YL)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dimethylpiperidine.
Alkylation: The 2,3-dimethylpiperidine is then subjected to alkylation using propargyl bromide under basic conditions to introduce the prop-2-yn-1-yl group at the nitrogen atom.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethyl-1-(prop-2-YN-1-YL)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Alkanes or alkenes.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
2,3-Dimethyl-1-(prop-2-YN-1-YL)piperidine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-1-(prop-2-YN-1-YL)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into binding pockets of receptors, affecting their signaling pathways.
Comparaison Avec Des Composés Similaires
2,3-Dimethylpiperidine: Lacks the prop-2-yn-1-yl group, making it less reactive in certain chemical reactions.
1-(Prop-2-YN-1-YL)piperidine: Lacks the two methyl groups, which can affect its steric and electronic properties.
2,3-Dimethyl-1-(prop-2-YN-1-YL)pyrrolidine: A similar compound with a five-membered ring instead of a six-membered piperidine ring.
Uniqueness: 2,3-Dimethyl-1-(prop-2-YN-1-YL)piperidine is unique due to the combination of its structural features, which confer specific reactivity and binding properties. The presence of both the methyl groups and the prop-2-yn-1-yl group allows for diverse chemical transformations and interactions with biological targets.
Propriétés
Formule moléculaire |
C10H17N |
|---|---|
Poids moléculaire |
151.25 g/mol |
Nom IUPAC |
2,3-dimethyl-1-prop-2-ynylpiperidine |
InChI |
InChI=1S/C10H17N/c1-4-7-11-8-5-6-9(2)10(11)3/h1,9-10H,5-8H2,2-3H3 |
Clé InChI |
SMIJFJGWFVFCFO-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1C)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


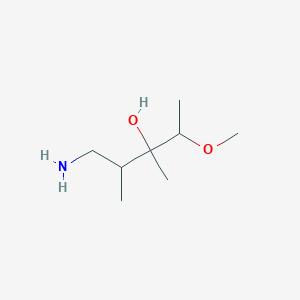

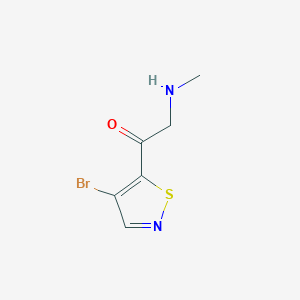
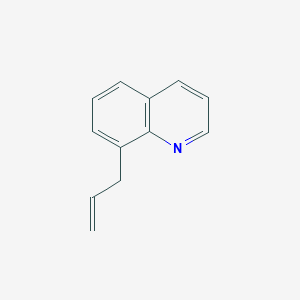
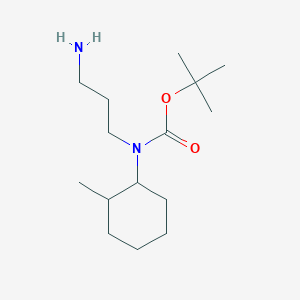

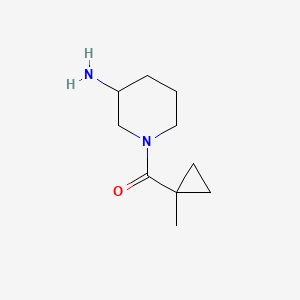
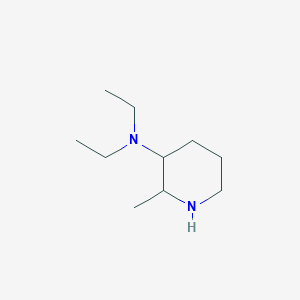
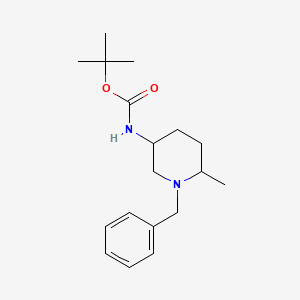

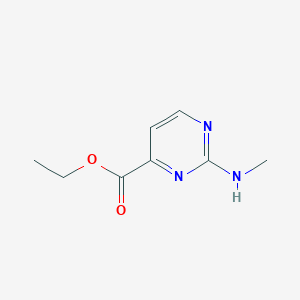
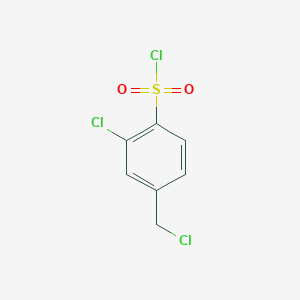
![({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13187251.png)
![Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13187257.png)
